molecular formula C12H13ClO2 B105571 (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone CAS No. 90717-17-2

(2-Chlorophenyl) (1-hydroxycyclopentyl) ketone

Cat. No. B105571
CAS RN: 90717-17-2
M. Wt: 224.68 g/mol
InChI Key: OVTPOHDQDJTAEF-UHFFFAOYSA-N
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Description

The compound (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone is a chemical of interest due to its relevance in the synthesis of psychoactive substances such as ketamine. It has been identified as a precursor in the illicit manufacturing of ketamine, which is known for its hallucinogenic and dissociative effects .

Synthesis Analysis

A novel process for the synthesis of (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone has been reported, which involves the use of cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde. This method was uncovered during the investigation of a chemical company suspected of importing precursors for the production of illicit drugs. The synthesis was validated through various analytical techniques, including gas chromatography-mass spectrometry, liquid chromatography-high-resolution mass spectrometry, and nuclear magnetic resonance analyses .

Molecular Structure Analysis

While the specific molecular structure analysis of (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone is not detailed in the provided papers, the general structure of related compounds suggests that it likely contains a cyclopentyl ring with a hydroxyl group and a 2-chlorophenyl moiety attached to a ketone functional group. The structure of ketones and their reactivity in various chemical reactions, such as selenenylation-acylation and Reformatsky-type reactions, have been studied, which could provide insights into the reactivity and properties of the compound .

Chemical Reactions Analysis

The compound (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone could potentially undergo various chemical reactions due to the presence of reactive functional groups. For instance, ketones are known to participate in selenenylation-acylation reactions, where enolizable ketones react with biselectrophiles like 2-chloroselenobenzoyl chloride . Additionally, ketones can also be involved in Reformatsky-type reactions with carbonyl compounds to yield α,α-difluoro-β-hydroxy ketones . These reactions highlight the potential reactivity of the ketone functional group in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone are not explicitly discussed in the provided papers. However, based on the properties of similar ketones, it can be inferred that the compound would exhibit characteristics typical of ketones, such as solubility in organic solvents and the ability to form hydrogen bonds due to the hydroxyl group. The presence of the chlorophenyl group could also influence the compound's reactivity and electronic properties .

Scientific Research Applications

  • Synthesis Approaches :

    • A novel and efficient protocol for synthesizing ketamine using (2-chlorophenyl) as an intermediate has been developed. This protocol is notable for its use of non-toxic materials and avoidance of corrosive acids, marking an improvement over traditional synthesis methods (Zekri, Fareghi‐Alamdari, & Momeni-Fard, 2020).
    • The Friedel–Crafts acylation reaction was utilized to synthesize several ketones, including (2-chlorophenyl) compounds. Notably, this method, enhanced by microwave heating, offered higher yields and cleaner products compared to conventional heating techniques (Mahdi et al., 2011).
  • Intermolecular Interactions and Complexes :

    • Research highlighted the interaction between hydroxy-diphenyl-[4-chlorophenyl]-methane and ketones, emphasizing the role of the Cl-substituted phenyl group in the strength of formed complexes. These complexes were characterized by hydrogen bonds and π-electron interactions (Reichstat et al., 1992).
  • Chemical Reactions and Mechanisms :

    • A study explored the reactions of enolates with vinyl selenoxides and selenones, where organoselenium moieties played crucial roles in activating C=C bonds for conjugate addition reactions. This research offers insights into the synthesis of cyclopropylcarbonyl compounds, demonstrating the versatility of (2-chlorophenyl) compounds in chemical reactions (Ando et al., 1984).
    • Another study delved into the kinetics and mechanisms of benzyl para-chlorophenyl ketone oxidation, providing a comprehensive understanding of the reaction pathways and the formation of various products, including the role of α-ketoperoxyl radicals in the process (Revkov, Voronina, & Perkel’, 2007).
  • Structural and Crystallographic Studies :

    • A paper detailed the crystallographic analysis of a (2-chlorophenyl) compound, revealing intricate molecular geometry and intermolecular interactions that contribute to its crystal packing and stability (Jasinski et al., 2007).

properties

IUPAC Name

(2-chlorophenyl)-(1-hydroxycyclopentyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)11(14)12(15)7-3-4-8-12/h1-2,5-6,15H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTPOHDQDJTAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238243
Record name (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl) (1-hydroxycyclopentyl) ketone

CAS RN

90717-17-2
Record name (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone
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Record name (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone
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Record name (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chlorophenyl) (1-hydroxycyclopentyl) ketone
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Record name (2-CHLOROPHENYL) (1-HYDROXYCYCLOPENTYL) KETONE
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